6-Iodonaphthalene-1-carboxylic acid
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Overview
Description
6-Iodonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and a carboxylic acid group is attached at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iodonaphthalene-1-carboxylic acid can be synthesized through several methods:
Iodination of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Grignard Reagent Method: Another method involves the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, carboxylates, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromonaphthalene-1-carboxylic acid
- 6-Chloronaphthalene-1-carboxylic acid
- 6-Fluoronaphthalene-1-carboxylic acid
Uniqueness
6-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical and chemical behavior .
Properties
CAS No. |
59866-96-5 |
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Molecular Formula |
C11H7IO2 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
6-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
FYKKBHHEPQHCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(=O)O |
Origin of Product |
United States |
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